molecular formula C28H24ClF7N6 B395576 6-chloro-2-N,2-N-diphenyl-4-N-[6-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]hexyl]-1,3,5-triazine-2,4-diamine CAS No. 352209-17-7

6-chloro-2-N,2-N-diphenyl-4-N-[6-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]hexyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B395576
CAS No.: 352209-17-7
M. Wt: 613g/mol
InChI Key: YXAGEZJLGSVYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple halogen substitutions and aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,N-diphenyl-N’-(6-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amino}hexyl)-1,3,5-triazine-2,4-diamine stands out due to its multiple halogen substitutions and the presence of both aromatic and aliphatic components. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

352209-17-7

Molecular Formula

C28H24ClF7N6

Molecular Weight

613g/mol

IUPAC Name

6-chloro-2-N,2-N-diphenyl-4-N-[6-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]hexyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H24ClF7N6/c29-25-39-26(41-27(40-25)42(17-11-5-3-6-12-17)18-13-7-4-8-14-18)38-16-10-2-1-9-15-37-24-22(32)20(30)19(28(34,35)36)21(31)23(24)33/h3-8,11-14,37H,1-2,9-10,15-16H2,(H,38,39,40,41)

InChI Key

YXAGEZJLGSVYIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCCCCCCNC4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCCCCCCNC4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F)Cl

Origin of Product

United States

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